3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
Description
The compound 3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole (hereafter referred to as Compound A) features a 4-methyl-4H-1,2,4-triazole core substituted with two sulfonyl groups. The first sulfonyl group is attached to an azetidine ring (a 4-membered nitrogen heterocycle), which is further functionalized with a 4'-fluoro-[1,1'-biphenyl]-4-yl moiety. The second sulfonyl group directly links the triazole and azetidine rings. This structure combines fluorinated biphenyl, sulfonyl, and azetidine motifs, which are associated with enhanced metabolic stability, solubility, and target binding in medicinal chemistry .
Key structural features:
- Triazole core: The 4H-1,2,4-triazole ring provides a planar, aromatic scaffold for interactions with biological targets.
- Sulfonyl linkages: Both sulfonyl groups enhance polarity and may influence electronic properties.
- Azetidine: The strained 4-membered ring introduces conformational rigidity.
- 4'-Fluoro-biphenyl: The fluorinated biphenyl group contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S2/c1-22-12-20-21-18(22)28(24,25)17-10-23(11-17)29(26,27)16-8-4-14(5-9-16)13-2-6-15(19)7-3-13/h2-9,12,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXJYXDUOSFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Biphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4’-fluoro-[1,1’-biphenyl] using appropriate sulfonylating agents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors such as β-chloro-γ-mesyloxypropylamines.
Triazole Ring Formation: The final step involves the formation of the triazole ring through cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine, sulfuric acid, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of triazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anticancer Properties
Triazole derivatives are also being explored for their anticancer potential. The compound has been noted for inducing apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
The antiviral properties of triazole compounds have gained attention, particularly in the context of viral infections such as HIV and influenza. The compound's ability to inhibit viral replication has been documented, indicating its potential role in antiviral therapies .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole-based compounds and evaluated their antimicrobial activity against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A comprehensive study investigated the effects of various triazole derivatives on human breast cancer cell lines. The results indicated that the compound induced significant cytotoxic effects, with IC50 values comparable to leading chemotherapeutics. Mechanistic studies revealed that the compound activates apoptotic pathways via caspase activation .
Mechanism of Action
The mechanism of action of 3-((1-((4’-fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting various cellular processes such as cell division and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfonyl Linkages
1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (Compound B)
- Structure : A 1H-1,2,3-triazole core with a sulfonyl linkage to a substituted phenyl group and a methyl substituent.
- Key Differences : Unlike Compound A, this analog uses a 1,2,3-triazole isomer and lacks the azetidine and biphenyl groups.
- Activity : Sulfonyl linkages in 1,2,3-triazoles are reported to improve specificity in enzyme inhibition compared to carbonyl amide analogs .
3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole (Compound C)
- Structure : A simpler 1H-1,2,4-triazole with a sulfonyl-linked 4-methylbenzyl group.
- Key Differences : Absence of azetidine and fluorobiphenyl. The molecular weight (237.28 g/mol) is significantly lower than Compound A .
- Synthesis : Prepared via sodium ethoxide-mediated coupling, similar to methods in .
Triazoles with Fluorinated Aromatic Substituents
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (Compound D)
- Structure : A 4H-1,2,4-triazole with sulfanyl (thioether) and trifluoromethylbenzyl groups.
- Key Differences : The sulfanyl group reduces polarity compared to sulfonyl in Compound A. The trifluoromethyl group enhances lipophilicity .
- Activity : Sulfanyl-linked triazoles are less potent in enzymatic assays than sulfonyl analogs due to reduced hydrogen-bonding capacity .
4-((3,4-Dimethoxybenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (Compound E)
Azetidine-Containing Analogs
(2R,3S)-3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-1-(3,3,3-trifluoropropyl)azetidin-2-ylpropanenitrile (Compound F)
- Structure : An azetidine ring with a fluorobiphenyl group and trifluoropropyl chain.
- Key Differences: Contains a cyano group instead of a triazole core. The fluorobiphenyl-azetidine motif is structurally analogous to Compound A .
- Synthesis : Prepared via TFA-mediated deprotection, highlighting the stability of azetidine under acidic conditions .
Biological Activity
The compound 3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 408.49 g/mol. The structure features a triazole ring, an azetidine moiety, and sulfonyl groups, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 408.49 g/mol |
| Solubility | High (>400 μM in PBS) |
| LogP | 2.5 |
| Polar Surface Area (PSA) | 60 Ų |
These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of solubility and permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Research indicates that compounds containing sulfonyl and triazole functionalities often exhibit inhibition of key enzymes or receptors involved in disease processes.
- Inhibition of Protein-Protein Interactions : The compound may inhibit critical interactions, such as those between menin and MLL proteins, which are implicated in certain leukemias .
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.5 to 1.5 μM against leukemia cell lines . The specific activity of our compound remains to be fully characterized but is expected to follow a similar trend due to structural similarities.
Antimicrobial Activity
Recent investigations into related sulfonamide derivatives have reported significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Given the presence of the sulfonyl group in our compound, it is hypothesized that it may exhibit comparable antimicrobial properties.
Case Study 1: Inhibition of Menin-MLL Interaction
A study focusing on the inhibition of the menin-MLL interaction identified several derivatives with high binding affinities (K_i values <10 nM). Compounds structurally related to our target showed enhanced cellular potency against MV4;11 cells, suggesting a potential pathway for therapeutic application in acute leukemia .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated a series of triazole-containing sulfonamides for their antibacterial activity. The results indicated that modifications to the azetidine ring significantly impacted efficacy, with some derivatives achieving MIC values comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for this triazole-sulfonyl compound, and how do reaction parameters influence yield?
The synthesis typically employs Click chemistry and Suzuki coupling to assemble the triazole and biphenyl moieties. Key parameters include:
- Temperature : 60–80°C for Click cycloaddition to ensure regioselectivity .
- Catalysts : Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for azide-alkyne cycloaddition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) achieves >95% purity .
Q. How is the molecular structure validated, and what crystallographic tools are recommended?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves steric interactions, such as dihedral angles between the triazole and biphenyl groups . Key metrics include:
- R-factor : <0.05 for high-resolution data .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯F contacts) . Crystallographic data should be deposited in the Cambridge Structural Database (CCDC) .
Q. What preliminary assays are used to evaluate biological activity?
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases linked to the triazole’s sulfonyl groups .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence target binding?
- Steric effects : The 4'-fluoro group on the biphenyl moiety reduces rotational freedom, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Electronic effects : Sulfonyl groups increase electrophilicity, promoting hydrogen bonding with catalytic residues (e.g., Ser or Tyr in kinases) . DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Mutagenesis studies : Identify key residues in target proteins where steric clashes occur .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish enthalpic vs. entropic contributions .
- Cocrystallization : Resolves ambiguous SAR by visualizing ligand-protein interactions (e.g., using PDB-deposited structures) .
Q. How can computational methods optimize this compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and bioavailability .
- Molecular dynamics (MD) simulations : Evaluate stability in lipid bilayers to predict membrane permeability .
- Metabolite prediction : CYP450 docking studies identify potential oxidation sites (e.g., sulfonyl groups) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., triazole proton shifts at δ 7.8–8.4 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC-PDA : Monitors reaction progress and detects byproducts .
Q. How are crystallographic data discrepancies addressed during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
